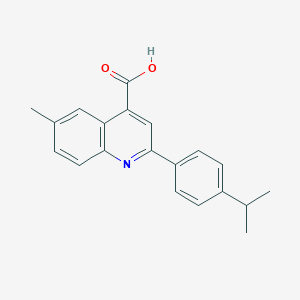

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It contains an isopropylphenyl group, a methylquinoline group, and a carboxylic acid group . The CAS Number is 50733-96-5 and its molecular weight is 291.35 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The linear formula is C19H17NO2 .

Chemical Reactions Analysis

The compound, like other aromatic compounds, may undergo electrophilic aromatic substitution . The specific reactions would depend on the conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

“2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” may serve as a precursor in the synthesis of various pharmacologically active molecules. Its quinoline core is a common motif in drugs, and modifications on the carboxylic acid group can lead to the development of new anti-inflammatory, antipyretic, or analgesic medications . The isopropyl group may also influence the lipophilicity and, consequently, the pharmacokinetics of the derived compounds.

Agriculture: Pesticide and Herbicide Formulation

In agriculture, this compound could be explored for its potential use in the formulation of pesticides or herbicides. The structural complexity of quinoline derivatives often leads to bioactivity against a range of pests and weeds, making them valuable for crop protection strategies .

Material Science: Organic Electronic Materials

The quinoline moiety is known for its electronic properties, which can be harnessed in the field of organic electronics. “2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” might be used in the development of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells .

Environmental Science: Pollutant Detection and Removal

Derivatives of this compound could be synthesized for use in environmental science, particularly in the detection and removal of pollutants. The carboxylic acid group can bind to heavy metals, aiding in their extraction from contaminated sites .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, “2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” could be used as a standard or a reagent in chromatographic analysis techniques. Its distinct UV-Vis absorption profile makes it suitable for use in HPLC methods to identify or quantify similar compounds .

Biochemistry: Enzyme Inhibition Studies

The quinoline ring system is often involved in enzyme-substrate interactions. This compound could be used in biochemistry to study enzyme inhibition, potentially leading to the discovery of new inhibitors that can regulate biological pathways involved in diseases .

properties

IUPAC Name |

6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNSNOXGOMBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)phenyl]-4-{3-nitro-4-methylbenzoyl}piperazine](/img/structure/B454649.png)

![N'-[1-(2-furyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454651.png)

![4,5-dimethyl-N'-[1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B454655.png)

![5-[N-(2-thienylacetyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454656.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454657.png)

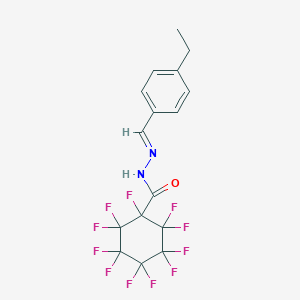

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454658.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454659.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454662.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454666.png)

![N'-[(5-chloro-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454668.png)

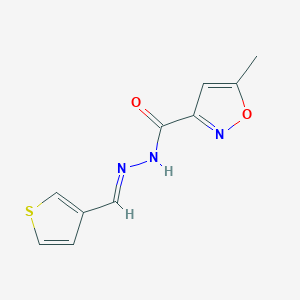

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454669.png)

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-2-furohydrazide](/img/structure/B454671.png)